molecular formula C10H11NO2 B2721197 4-Cyclobutylpicolinic acid CAS No. 1780245-47-7

4-Cyclobutylpicolinic acid

Cat. No.: B2721197
CAS No.: 1780245-47-7
M. Wt: 177.203
InChI Key: GSYHUDVOZNQMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutylpicolinic acid is a chemical compound with the molecular formula C10H11NO2 . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of a compound like this compound can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Computational chemistry methods using quantum mechanics and molecular mechanics theories followed by sophisticated statistical approaches have also been developed for structure elucidation of small organic molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be determined using various techniques. These properties include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties are crucial in understanding the compound’s interaction with biological systems.

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

One study characterizes derivatives of picolinic acid, including 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, through spectroscopy and theoretical calculations. These compounds exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. Furthermore, their interactions with DNA were analyzed, indicating potential applications in antibacterial therapies and molecular biology research (Ö. Tamer et al., 2018).

Novel Catalysis for Synthesis

Research into nanosized N-sulfonated Brönsted acidic catalysts has shown efficient promotion of the synthesis of polyhydroquinoline derivatives through Hantzsch condensation. This catalyst can be reused several times without losing its activity, demonstrating its potential for sustainable chemical synthesis processes (O. Goli-Jolodar et al., 2016).

Anion Binding Properties

The conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits were investigated, revealing their ability to bind anions such as halides and sulfate in aqueous solutions. This study provides insights into the design of molecular receptors for selective anion recognition, which is crucial for environmental monitoring and pharmaceutical applications (S. Kubik & R. Goddard, 2002).

C-H Functionalization of Cyclopropanes

A study describes a Pd-catalyzed, picolinamide-enabled C-H arylation of cyclopropanes, demonstrating an efficient method for the functionalization of these molecules. This methodology could have significant implications for the development of novel pharmaceuticals and complex organic molecules (D. Roman & A. Charette, 2013).

Selective Recognition of Sulfate Anions

Another study highlights the development of a cyclopeptide-based anion receptor capable of selectively recognizing sulfate anions in aqueous solutions. This research underscores the potential of designing highly selective sensors for environmental and biological applications (Astrid Schaly et al., 2013).

Future Directions

While specific future directions for 4-Cyclobutylpicolinic acid are not mentioned in the literature, research in similar fields suggests several promising directions. For instance, research on mycosporine-like amino acids, which are UV-absorbing substances synthesized by diverse organisms, suggests that these compounds could be useful in diminishing the damaging effects of environmental ultraviolet radiation . Similarly, research on pyrimidines, which are aromatic heterocyclic compounds, suggests that these compounds could have potential anti-inflammatory effects .

Properties

IUPAC Name

4-cyclobutylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYHUDVOZNQMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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